Product packaging for (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate(Cat. No.:CAS No. 51670-40-7)

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate

Cat. No.: B1673268
CAS No.: 51670-40-7
M. Wt: 458.5 g/mol
InChI Key: QUGMSTJBNZWXQS-UHFFFAOYSA-N
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Description

Significance of Kadsurin as a Natural Product in Medicinal Chemistry Research

Natural products have historically served as a rich source for drug discovery, providing lead compounds with unique structures and potent biological activities. Kadsurin, as a natural product isolated from Kadsura species, exemplifies this significance. ontosight.ai Research on Kadsurin and related lignans (B1203133) from the Kadsura genus has revealed promising biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.aibiosynth.com These findings position Kadsurin as an interesting subject for further study in pharmacology and medicinal chemistry, aiming to understand its mechanisms of action and explore its therapeutic potential. ontosight.ai The complex chemical structure of Kadsurin, characterized by features such as methoxy (B1213986) groups and a benzodioxol ring system, suggests its potential for interacting with various biological targets. ontosight.ai

Overview of Lignan (B3055560) Compounds in Biological Systems

Lignans are a class of polyphenolic compounds widely distributed in plants. ontosight.ai They are formed by the coupling of two phenylpropane units. Lignans are recognized for their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer effects. ontosight.aibiosynth.com The Kadsura genus is particularly noted as a source of various lignans, including the dibenzocyclooctadiene type, which are considered characteristic constituents of this genus. researchgate.net Studies on lignans from Kadsura species have demonstrated a range of beneficial activities such as anti-HIV, anti-tumor, anti-hepatitis, antioxidant, anti-platelet aggregation activity, and neuroprotective effects. researchgate.netacgpubs.org This broad spectrum of activities underscores the importance of studying individual lignans like Kadsurin to elucidate their specific roles and potential applications in biological systems.

Scope and Objectives of Kadsurin Research

The scope of Kadsurin research encompasses its isolation, structural characterization, and the investigation of its biological activities at the molecular and cellular levels. Objectives include identifying the specific biological targets with which Kadsurin interacts, elucidating the signaling pathways it modulates, and evaluating its potential therapeutic applications. Research has already indicated Kadsurin's antioxidant activity, showing its ability to induce enzymes that scavenge oxygen radical species in the liver of mice. medchemexpress.comabmole.comtargetmol.com Furthermore, Kadsurin has been suggested as potentially valuable in the context of antitumor promotion or chemoprevention. targetmol.com Studies on related lignans from Kadsura interior have also explored their anti-platelet aggregation effects. researchgate.netmdpi.com Future research aims to further clarify the mechanisms of action of Kadsurin and establish a scientific basis for its potential use. acgpubs.org

Table 1: Key Properties of Kadsurin

PropertyValueSource
Molecular FormulaC₂₅H₃₀O₈PubChem nih.gov
Molar Mass458.507 g·mol⁻¹Wikipedia wikipedia.org
PubChem CID171064PubChem nih.gov
CAS Number51670-40-7Wikidata wikidata.org
Biological SourceKadsura species, Kadsura heteroclita, Kadsura interiorPubChem nih.gov, MedChemExpress medchemexpress.com

Table 2: Reported Biological Activities of Kadsurin and Related Lignans from Kadsura

ActivityDescriptionSource
AntioxidantInduces enzymes scavenging oxygen radicals, decreases lipid peroxidation products. medchemexpress.comabmole.comtargetmol.comMedChemExpress medchemexpress.com, AbMole BioScience abmole.com, TargetMol targetmol.com
Anti-inflammatoryReported for Kadsurin A, inhibits pro-inflammatory cytokine release from macrophages. biosynth.comontosight.aiBiosynth biosynth.com, Ontosight.ai ontosight.ai, Sigma-Aldrich
Anticancer/AntitumorExhibits cytotoxic effects against certain cancer cell lines (lignans from Kadsura). ontosight.aiacgpubs.org Potential as antitumor promoters or chemopreventors. targetmol.comOntosight
Anti-platelet aggregationInhibition against ADP-induced platelet aggregation (lignans from Kadsura interior). researchgate.netmdpi.comResearchGate researchgate.net, MDPI mdpi.com
Anti-HIVReported for lignans from Kadsura genus. researchgate.netacgpubs.orgACG Publications acgpubs.org, ResearchGate researchgate.net
NeuroprotectivePotential benefits in treating neurodegenerative diseases (lignans). ontosight.airesearchgate.netacgpubs.orgOntosight

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O8 B1673268 (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate CAS No. 51670-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O8/c1-12-8-15-9-17(27-4)22(28-5)24(29-6)19(15)20-16(21(13(12)2)33-14(3)26)10-18-23(25(20)30-7)32-11-31-18/h9-10,12-13,21H,8,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGMSTJBNZWXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51670-40-7
Record name Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 8-acetate, (6R,7R,8R,13aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51670-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Natural Occurrence and Advanced Isolation Methodologies of Kadsurin

Plant Sources of Kadsurin and Related Lignans (B1203133)

The genus Kadsura, belonging to the Schisandraceae family, is recognized as a primary source of kadsurin and a variety of related lignans. These plants are woody climbers predominantly found in East and Southeast Asia, including various regions of China. The chemical composition of Kadsura species is notably rich in lignans and triterpenoids. mdpi.comresearchgate.netacgpubs.org Different parts of the plants, including stems, roots, fruits, and seeds, have been investigated for their phytochemical constituents. mdpi.comresearchgate.netacgpubs.orgresearchgate.netnih.govresearchgate.net

Genus Kadsura Species as Primary Sources

Several species within the Kadsura genus have been identified as key sources of kadsurin and a spectrum of other dibenzocyclooctadiene lignans. The distribution of kadsurin and related compounds can vary between species and even within different parts of the same plant.

Kadsura heteroclita (Roxb.) Craib is a significant source of kadsurin. Research has specifically identified kadsurin as a major constituent in the stems of K. heteroclita. researchgate.netmdpi.comtandfonline.com Along with kadsurin, other lignans have been isolated from K. heteroclita stems, including heteroclitin D, interiorin (B12392616), neokasuranin, interiotherin C, and gomisin J. tandfonline.com These findings highlight the stems as a valuable part of the plant for the isolation of kadsurin and a suite of related dibenzocyclooctadiene lignans.

Kadsura coccinea (Lem.) A.C. Sm., also known as the black tiger plant, is another species known to contain lignans. While kadsurin's presence in K. coccinea is indicated in some literature, studies frequently report the isolation of other lignans from this species. researchgate.netresearchgate.netresearchgate.net For example, new dibenzocyclooctadiene lignans like kadsulignans L-N have been isolated from the seeds of K. coccinea. researchgate.net The roots of K. coccinea are also a focus of phytochemical studies, yielding various diterpenoids, triterpenoids, and lignans. researchgate.net The plant is native to China and is used in traditional medicine. jksus.org

Kadsura longipedunculata Finet & Gagnepain is a Chinese Kadsura vine widely found in southwest China. mdpi.com This species is a rich source of lignans and terpenoids. mdpi.com Kadsurin has been reported in K. longipedunculata. mdpi.com Numerous dibenzocyclooctadiene lignans have been isolated from the roots and stems of K. longipedunculata. researchgate.netthieme-connect.comacs.orgacs.org These include new longipedlignans and tetrahydrobenzocyclooctabenzofuranones, as well as known lignans such as heteroclitin D, schiarisanrin D, schiarisanrin C, schiarisanrin B, and binankadsurin A. acs.orgacs.org The roots, in particular, have been extensively studied, leading to the isolation of a variety of lignan (B3055560) types. acs.orgacs.org

Kadsura interior A.C. Smith is a plant indigenous to southern China, with stems used in traditional Chinese medicine. researchgate.netacs.org K. interior is a known source of kadsurin. nih.govacs.orgtargetmol.com Phytochemical investigations of the stems of K. interior have led to the isolation of kadsurin along with a number of other lignans, including interiotherins C and D, interiorin, heteroclitin F, neokadsuranin, heteroclitin D, gomisin A, schisandrin (B1198587) C, interiotherin A, angeloylgomisin (B10818263) R, gomisin G, interiotherin B, and gomisin C. acs.orgtargetmol.com New lignans such as kadsutherin (B13316181) E–H have also been isolated from the stems. researchgate.netmdpi.comnih.govnih.gov

Kadsura ananosma Kerr is another species within the Kadsura genus that contains kadsurin. nih.gov Studies on K. ananosma have focused on the isolation of various lignans, including new dibenzocyclooctadiene lignans like ananonins A–N from the seeds. researchgate.netresearchgate.netfigshare.com Triterpenoids, such as ananosins A and B, have also been isolated from the stems of K. ananosma. researchgate.netnih.gov While kadsurin is reported in this species, research also highlights the presence of a range of other structurally diverse lignans and triterpenoids. researchgate.netnih.govfigshare.comnih.gov

The following table summarizes the occurrence of Kadsurin and some related lignans in the discussed Kadsura species:

SpeciesPlant Part(s) StudiedKadsurin PresentSelected Related Lignans Found
Kadsura heteroclitaStemsYesHeteroclitin D, Interiorin, Neokasuranin, Interiotherin C, Gomisin J
Kadsura coccineaSeeds, RootsIndicatedKadsulignans L-N, various diterpenoids and triterpenoids
Kadsura longipedunculataRoots, StemsYesLongipedlignans A-E, Tetrahydrobenzocyclooctabenzofuranones, Heteroclitin D, Schiarisanrin D, Schiarisanrin C, Schiarisanrin B, Binankadsurin A
Kadsura interiorStemsYesInteriotherins C, Interiotherins D, Interiorin, Heteroclitin F, Neokadsuranin, Heteroclitin D, Gomisin A, Schisandrin C, Interiotherin A, Angeloylgomisin R, Gomisin G, Interiotherin B, Gomisin C, Kadsutherin E-H
Kadsura ananosmaSeeds, Stems barkYesAnanonins A-N, Ananosin A, various triterpenoids
Kadsura interior

Genus Piper Species as Secondary Sources

The Genus Piper is a significant source of various bioactive compounds, including lignans and neolignans like Kadsurin. researchgate.net Several species within this genus have been identified as containing Kadsurin or related structures such as Kadsurin A and Kadsurin B.

Piper wightii has been reported as a source of Kadsurin A. nih.govumass.edu Studies on the fruits and stems of Piper wightii have led to the isolation of several neolignans, including Kadsurin A and Kadsurin B. researchgate.net

Kadsurin A has also been isolated from Piper argyrophyllum. nih.govmedchemexpress.comtargetmol.com Research on the stems, leaves, and fruits of Piper argyrophyllum has identified Kadsurin A among other compounds. researchgate.net

Piper kadsura is another species known to contain Kadsurin and related lignans. ms-editions.clresearchgate.netresearchgate.net Both Kadsurin A and Kadsurin B have been isolated from the stems and aerial parts of P. kadsura. ms-editions.clresearchgate.net

Piper nigrum, commonly known as black pepper, has been identified as a source of Kadsurin B. knapsackfamily.comnih.govresearchgate.net Kadsurin B is among the phytochemicals found in Piper nigrum. knapsackfamily.comnih.govresearchgate.net

Here is a summary of Kadsurin and related compounds found in the specified Piper species:

SpeciesCompoundPlant Part(s) Reported
Piper wightiiKadsurin AFruits, Stems
Piper wightiiKadsurin BFruits, Stems
Piper argyrophyllumKadsurin AStems, Leaves, Fruits
Piper kadsuraKadsurin AStems, Aerial parts
Piper kadsuraKadsurin BStems, Aerial parts
Piper nigrumKadsurin BNot specified in detail
Piper kadsura

Advanced Extraction Techniques for Kadsurin

The extraction of natural compounds like Kadsurin from plant matrices involves various techniques aimed at efficiently isolating the target molecules from complex mixtures. Solvent-based extraction remains a fundamental approach, often coupled with advanced methodologies to enhance yield and purity.

Solvent extraction is a common method used to remove active constituents from plant tissues by utilizing selective solvents. scribd.comjocpr.com The choice of solvent is crucial and depends on the polarity and chemical properties of the target compound. jocpr.com For the extraction of lignans and neolignans like Kadsurin from Piper species, various organic solvents have been employed. jocpr.com

General solvent-based extraction techniques include maceration, percolation, infusion, decoction, and reflux extraction. scribd.commdpi.com More advanced techniques such as Soxhlet extraction, microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and accelerated solvent extraction (ASE) are also utilized to improve efficiency and reduce extraction time and solvent consumption. scribd.commdpi.commdpi.com

While specific detailed protocols for Kadsurin isolation from the mentioned Piper species are not extensively provided in the search results, the general principles of solvent extraction apply. Studies on the isolation of compounds from Piper species often involve initial extraction with solvents like methanol, ethanol, or dichloromethane (B109758), followed by further purification steps such as chromatography. researchgate.netresearchgate.netresearchgate.netjocpr.comnih.gov For instance, a methanolic extract of the aerial parts of Piper kadsura has been used for the isolation of neolignans. researchgate.net Studies on Piper wightii have utilized dichloromethane and methanolic extracts. researchgate.net The use of different solvents or solvent mixtures with varying polarities can help in the sequential extraction and separation of compounds based on their solubility. jocpr.com Liquid-liquid extraction, employing solvents like chloroform (B151607) or ethyl acetate (B1210297), is also a common step in separating compounds based on their partitioning behavior between immiscible phases. jocpr.comnih.gov Subsequent purification often involves chromatographic techniques, which are essential for obtaining pure Kadsurin from the crude extracts. mdpi.comnih.gov

Ultrasonic-Assisted Extraction

Ultrasonic-Assisted Extraction (UAE) is a technique that utilizes ultrasound waves to enhance the extraction of compounds from plant materials. The mechanical effects of ultrasound, such as cavitation, can disrupt plant cell walls, increasing the permeability and facilitating the release of intracellular components into the solvent. cmu.ac.thmdpi.com This method is recognized for its potential to improve extraction yields and reduce extraction time and solvent consumption compared to conventional methods. mdpi.com UAE has been applied to the extraction of various bioactive compounds from plant sources, including phenolic compounds and alkaloids. nih.govrsc.org While general principles and parameters for UAE, such as ultrasonic power, time, and temperature, have been investigated for extracting compounds from plant materials cmu.ac.thmdpi.com, specific detailed protocols for the UAE of Kadsurin directly attributable to sources wikidata.org and mt.com were not found in the provided search results. Source wikidata.org is a Wikidata entry, and source mt.com discusses crystallization.

Chromatographic Separation Strategies for Kadsurin Purification

Following extraction, purification of Kadsurin from the complex mixture of co-extracted compounds is typically achieved through various chromatographic techniques. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Column Chromatography

Column chromatography is a widely used separation technique in chemistry for purifying organic compounds. drawellanalytical.comkhanacademy.org It involves a stationary phase, typically a solid adsorbent material packed into a column, and a mobile phase, a solvent or mixture of solvents that moves through the column. drawellanalytical.comkhanacademy.org Separation is based on the differential partitioning of compounds between the stationary and mobile phases. khanacademy.org Silica (B1680970) gel is a common stationary phase used in column chromatography. drawellanalytical.comresearchgate.net Column chromatography has been employed in the purification of fractions containing Kadsurin A and in the separation of triterpene acid derivatives, including kadsurin. google.com The method allows for the separation of compounds based on their polarity or other interactions with the stationary phase, with the mobile phase eluting the compounds at different rates. khanacademy.org

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (Prep TLC) is a valuable technique for the purification of small quantities of compounds, particularly effective for separating compounds with similar retention factors (Rf) that may co-elute during column chromatography. rochester.educhemrxiv.org This method utilizes thicker layers of stationary phase, commonly silica gel, coated on flat plates. rochester.educhemrxiv.orgcolostate.edu The sample is applied as a thin band near the bottom of the plate. rochester.educolostate.edu After developing the plate in a suitable solvent system, the separated compounds appear as distinct bands. rochester.edu These bands can be visualized, often using UV light, and the areas of the stationary phase containing the desired compound are scraped off the plate. rochester.edu The compound is then eluted from the scraped stationary phase material. rochester.edu Prep TLC is considered useful for small-scale purifications, typically less than 100 mg, and offers the advantage of real-time observation of the separation process. chemrxiv.org Typical plate dimensions and loading capacities vary, with capacities ranging from 10-25 mg for difficult separations to 50-90 mg for easier separations on a 20 cm x 20 cm plate with 2.5 mm silica thickness. rochester.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), also historically known as high-pressure liquid chromatography, is a powerful chromatographic technique used for the separation, identification, quantification, and purification of components in a liquid mixture. shimadzu.comiitk.ac.inwikipedia.org HPLC systems utilize high-pressure pumps to deliver the mobile phase through a column packed with a stationary phase. shimadzu.comiitk.ac.inwikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase as they are carried through the column by the mobile phase. iitk.ac.inwikipedia.org A detector at the end of the column signals the elution of compounds, producing a chromatogram. shimadzu.comwikipedia.org HPLC is widely used for purification purposes iitk.ac.in and for identifying bioactive compounds. jksus.org Preparative HPLC is an alternative to Prep TLC for purification. chemrxiv.org HPLC has been mentioned in the context of purifying triterpene acid derivatives, including kadsurin. google.com

Biosynthetic Pathways and Enzymatic Mechanisms of Kadsurin

Phenylpropanoid Pathway as a Precursor to Lignan (B3055560) Biosynthesis

The phenylpropanoid pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to produce cinnamic acid arkat-usa.orgmdpi.comnih.gov. Cinnamic acid then undergoes hydroxylation and methylation reactions to form various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid nih.gov. These hydroxycinnamic acids are further reduced to their corresponding alcohols, known as monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol), which are the direct precursors for lignan biosynthesis mdpi.comfrontiersin.org.

Enzymatic Catalysis in Kadsurin Formation

The formation of lignans (B1203133) from monolignols involves the stereoselective oxidative coupling of two monolignol units arkat-usa.orgnsf.govnih.gov. This coupling is mediated by specific enzymes, and subsequent modifications lead to the diverse array of lignan structures found in nature arkat-usa.orgnsf.gov. While the specific pathway for Kadsurin is not explicitly detailed in the search results, the general enzymatic mechanisms involved in lignan biosynthesis provide insight into the potential steps involved.

Role of Dihydroxyisoflavone Reductase (DIR) Enzymes

Dihydroxyisoflavone reductase (DIR) enzymes are involved in the coupling of monolignols arkat-usa.orgmdpi.com. DIR proteins direct the stereoselective coupling of monolignol radicals, influencing the specific lignan scaffold formed mdpi.comnih.govresearchgate.net. This directed coupling is crucial for the structural diversity observed in lignans arkat-usa.orgnsf.gov.

Involvement of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is the initial enzyme in the phenylpropanoid pathway, catalyzing the conversion of phenylalanine to cinnamic acid arkat-usa.orgmdpi.comnih.govnih.gov. This step is fundamental as it provides the first committed precursor for the biosynthesis of lignans and other phenylpropanoids nih.govfrontiersin.org.

Cytochrome P450 (CYP) Enzymes in Lignan Modification

Cytochrome P450 (CYP) enzymes play significant roles in modifying lignan structures through various oxidation reactions arkat-usa.orgnsf.govmdpi.com. These modifications can include hydroxylation, demethylation, and the formation of methylenedioxy bridges, contributing to the complexity and diversity of lignans arkat-usa.orgnsf.govmdpi.compnas.org. CYP enzymes are recognized as a large and diverse superfamily involved in plant secondary metabolism arkat-usa.orgnsf.gov.

Oxidoreductases and O-Methyltransferases (OMT) in Structural Diversification

Oxidoreductases, such as secoisolariciresinol (B192356) dehydrogenase (SDH) and pinoresinol-lariciresinol reductase (PLR), are involved in the reduction and oxidation steps that interconvert different lignan types arkat-usa.orgnsf.govresearchgate.netuniprot.org. For example, PLR catalyzes the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol, while SDH oxidizes secoisolariciresinol to matairesinol (B191791) arkat-usa.orgnsf.gov. O-Methyltransferases (OMTs) catalyze the methylation of hydroxyl groups on the phenylpropanoid skeleton, further diversifying lignan structures nih.gov.

UDP-Glycosyltransferases (UGT) in Glycosylation

UDP-Glycosyltransferases (UGTs) are enzymes that catalyze the glycosylation of lignans nih.gov. Glycosylation involves the attachment of sugar moieties to the lignan structure, which can affect their solubility, stability, and biological activity nih.gov. This process is a common mechanism for modifying natural products in plants nih.gov.

Other Key Enzymes (CAD, C4H, CCoAOMT, 4CL, CCR, C3H, HCT, CSE, SIDR)

The biosynthesis of lignans in Kadsura species involves several key enzymes that catalyze specific steps within the phenylpropanoid pathway and subsequent lignan-specific modifications. Enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Caffeoyl CoA 3-O-methyltransferase (CCoAOMT), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD), p-coumarate 3-hydroxylase (C3H), and Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) are integral to the initial stages, leading to the formation of monolignols, the precursors for lignans and lignin (B12514952) researchgate.net. While the roles of all these enzymes in the specific pathway leading to Kadsurin are not fully elucidated, studies in Kadsura heteroclita have shown high expression levels of genes encoding PAL, C4H, 4CL, CAD, and CCoAOMT, particularly in root samples, suggesting their significant involvement in lignan biosynthesis in this species cabidigitallibrary.org.

Further downstream, enzymes like Dirigent proteins (DIR) and Pinoresinol–lariciresinol reductase (PLR) are crucial for the stereoselective coupling of monolignols and the formation of key lignan skeletons mdpi.com. Secoisolariciresinol dehydrogenase (SDH) and enzymes from the Cytochrome P450 (CYP) and UDP-glucose-dependent glucosyltransferase (UGT) families are also involved in the subsequent modifications of these skeletons mdpi.com. In Kadsura coccinea, gene families such as CCoAOMT, C3H, and SIDR (Secoisolariciresinol-isolariciresinol dehydrogenase) are primarily expressed in roots and stems, indicating their roles in lignan synthesis in these tissues nih.gov. Metabolome and transcriptome analysis in K. coccinea identified 11 genes from enzyme families including HCT, DIR, COMT, CAD, SIDR, and PLR that showed high correlation with lignan synthesis nih.gov.

The general roles of some of these enzymes in the broader phenylpropanoid and lignin biosynthesis pathways are well-established:

4CL (4-coumarate:CoA ligase): Catalyzes the formation of hydroxycinnamoyl-CoA esters researchgate.net.

C3H (p-coumarate 3-hydroxylase): Involved in the 3-hydroxylation of p-coumarate researchgate.netresearchgate.net.

CCoAOMT (Caffeoyl-CoA O-methyltransferase): Methylates the hydroxyl group at the 3-position of caffeoyl-CoA researchgate.net.

CAD (Cinnamyl alcohol dehydrogenase): Reduces cinnamyl aldehydes to their corresponding alcohols (monolignols) researchgate.net.

HCT (Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase): Involved in the transfer of hydroxycinnamoyl groups researchgate.net.

SIDR (Secoisolariciresinol-isolariciresinol dehydrogenase): Likely involved in the conversion of secoisolariciresinol to isolariciresinol (B191591) in some lignan pathways nih.gov.

While CSE (Caffeoyl shikimate esterase) and CCR (Cinnamoyl-CoA reductase) are known enzymes in the phenylpropanoid pathway researchgate.net, their specific roles directly in Kadsurin biosynthesis within Kadsura species require further dedicated investigation.

Enzyme Abbreviation Proposed Role in Lignan Biosynthesis (based on context) Detected in Kadsura species (based on search results)
Phenylalanine ammonia-lyase PAL Initial step in phenylpropanoid pathway Yes, K. heteroclita cabidigitallibrary.org
Cinnamate-4-Hydroxylase C4H Hydroxylation in phenylpropanoid pathway Yes, K. heteroclita cabidigitallibrary.org
4-coumarate:CoA ligase 4CL Forms hydroxycinnamoyl-CoA esters Yes, K. heteroclita cabidigitallibrary.org
Caffeoyl CoA 3-O-methyltransferase CCoAOMT Methylation in phenylpropanoid pathway Yes, K. heteroclita, K. coccinea cabidigitallibrary.orgnih.gov
Cinnamyl alcohol dehydrogenase CAD Reduces cinnamyl aldehydes to monolignols Yes, K. heteroclita, K. coccinea cabidigitallibrary.orgnih.gov
p-coumarate 3-hydroxylase C3H 3-hydroxylation Yes, K. coccinea nih.gov
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase HCT Involved in hydroxycinnamoyl group transfer Yes, K. coccinea nih.gov
Secoisolariciresinol-isolariciresinol dehydrogenase SIDR Conversion of secoisolariciresinol to isolariciresinol Yes, K. coccinea nih.gov
Cinnamoyl-CoA reductase CCR Reduces cinnamoyl-CoA esters Mentioned in general pathway researchgate.net, not specific Kadsura context in results
Caffeoyl shikimate esterase CSE Involved in shikimate pathway Mentioned in general pathway researchgate.net, not specific Kadsura context in results

Genetic and Molecular Mechanisms Governing Lignan Biosynthesis in Kadsura Species

Research into the genetic and molecular mechanisms governing lignan biosynthesis in Kadsura species is advancing, particularly through transcriptomic analyses. Studies on Kadsura coccinea have utilized transcriptome sequencing to identify genes involved in lignan biosynthesis. Analysis of root, stem, and leaf samples revealed a significant number of unigenes related to the lignan biosynthesis pathway nih.govresearchgate.net. The expression levels and species of lignan synthase genes in stems and leaves of K. coccinea were found to be closer to each other than to those in roots nih.gov. Specific gene families like CCoAOMT, C3H, and SIDR showed prominent expression in roots and stems nih.gov.

Transcriptomic studies in Kadsura heteroclita have also identified unigenes involved in lignan biosynthesis, with genes encoding key enzymes like PAL, C4H, 4CL, CAD, and CCoAOMT showing high and differential expression in root samples compared to leaves and stems cabidigitallibrary.org. These studies suggest that the roots are a significant site of lignan biosynthesis in K. heteroclita cabidigitallibrary.org.

Furthermore, genes encoding transcription factors, such as MYB and bHLH families, have been discovered in K. heteroclita and are possibly involved in the regulation of lignan biosynthesis cabidigitallibrary.org. These findings provide foundational genomic resources for dissecting the complex biosynthetic pathways of active components in Kadsura species cabidigitallibrary.org. The identification of these genes and transcription factors lays a foundation for future molecular breeding efforts aimed at enhancing lignan content in Kadsura nih.gov.

Elucidation of Methylenedioxy Bridge Formation

The formation of the methylenedioxy bridge is a critical step in the biosynthesis of various plant natural products, including some lignans. This reaction is often catalyzed by cytochrome P450-dependent enzymes, particularly those belonging to the CYP719 family researchgate.netnih.govmdpi.com. While the specific enzyme responsible for methylenedioxy bridge formation in Kadsurin has not been definitively identified in the provided search results, studies in Kadsura coccinea have identified candidate CYP genes that are potentially involved in forming methylenedioxy bridges in dibenzocyclooctadiene lignans like gomisin A, schisandrin (B1198587) B, and schisandrin C mdpi.comresearchgate.net. Specifically, six homologous genes of CYP719As and one homologous gene of CYP81Qs were found to be highly expressed in the roots of K. coccinea, suggesting their potential role in this cyclization step mdpi.comresearchgate.net.

Research on methylenedioxy bridge formation in other plant systems, such as alkaloid biosynthesis in Argemone mexicana and piperine (B192125) biosynthesis in Piper nigrum, has demonstrated the catalytic activity of CYP719 enzymes in this process researchgate.netnih.govmdpi.com. These enzymes typically catalyze the oxidative cyclization of ortho-methoxyphenols to form the methylenedioxy ring. While the substrates and precise mechanisms may vary between different plant lineages and compound classes, the involvement of CYP719-like enzymes in forming this structural motif in Kadsura lignans is a plausible area of ongoing research.

Comparative Biosynthetic Analyses Across Kadsura Species

Comparative biosynthetic analyses across different Kadsura species and even within different tissues of the same species reveal variations in lignan content and the expression of genes involved in their biosynthesis. Studies comparing Kadsura coccinea and Kadsura heteroclita have shown differences in nutritional contents and potentially in the accumulation of secondary metabolites like lignans researchgate.net.

These comparative analyses highlight tissue-specific differences in lignan biosynthesis and accumulation within Kadsura species. Such variations could be attributed to differential gene expression, the presence of unique enzymatic isoforms, or regulatory mechanisms that are specific to certain tissues or developmental stages. Understanding these differences is important for optimizing the production of specific lignans, including Kadsurin, from Kadsura plants.

Advanced Structural Characterization and Synthetic Methodologies of Kadsurin

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental tools in organic chemistry for determining the structure of unknown compounds. uio.nostudypug.com For Kadsurin, various spectroscopic techniques are employed to gather detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the structural characterization of Kadsurin. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present and their chemical environments. uio.nostudypug.comresearchgate.net The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum help in identifying different proton environments and their relative numbers. The ¹³C NMR spectrum provides information about the carbon skeleton.

2D NMR techniques are particularly valuable for establishing connectivity and spatial relationships between atoms. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. mdpi.com COSY reveals correlations between coupled protons, helping to trace spin systems. HSQC correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. HMBC shows correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and through heteroatoms, thus piecing together the molecular framework. researchgate.netmdpi.com Detailed analysis of these 2D NMR data is critical for unambiguously assigning all the signals and confirming the proposed structure of Kadsurin.

Mass Spectrometry (MS, HRESIMS, ESI-MS, LC/MS-ELSD)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. studypug.comcurrenta.demdpi.com For Kadsurin, various MS techniques are applied.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used ionization techniques for polar and less volatile compounds like lignans (B1203133). currenta.de ESI-MS provides the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, confirming its molecular weight. HRESIMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. currenta.de This is crucial for verifying the chemical formula of Kadsurin (C₂₅H₃₀O₈). nih.govwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC/MS) hyphenates the separation power of liquid chromatography with the detection capability of mass spectrometry. This is particularly useful for analyzing crude extracts or mixtures containing Kadsurin and related compounds. LC/MS-Evaporative Light Scattering Detection (ELSD) can also be employed, where ELSD is a universal detector useful for detecting non-chromophoric compounds. The combination of LC separation and MS detection allows for the identification and characterization of Kadsurin even in complex matrices. currenta.demdpi.com Analysis of the fragmentation pattern obtained from tandem MS experiments (MS/MS) provides valuable information about the substructures present in Kadsurin, aiding in the confirmation of its proposed connectivity. currenta.demdpi.comrfi.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uio.notechnologynetworks.comnoblelight.com This technique is useful for detecting the presence of chromophores, such as aromatic rings and conjugated double bonds, within a molecule. technologynetworks.com While not providing detailed structural connectivity like NMR or MS, the UV-Vis spectrum of Kadsurin can offer confirmatory evidence for the presence of its characteristic aromatic systems and can be used for quantitative analysis. technologynetworks.comunchainedlabs.comdenovix.com

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. uio.nostudypug.comresearchgate.net The IR spectrum of Kadsurin exhibits characteristic absorption bands corresponding to its functional groups, such as hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching from the acetate (B1210297) ester), aromatic rings (C=C stretching), and C-O stretching vibrations from ethers and esters. researchgate.netsigmaaldrich.com Analysis of the positions and intensities of these bands helps in confirming the presence of these functionalities within the Kadsurin structure.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.comspectroscopyeurope.comspectroscopyasia.com Kadsurin, being a lignan (B3055560) with multiple stereocenters and a biaryl axis, exhibits chirality. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.comspectroscopyasia.com The resulting CD spectrum, with its characteristic Cotton effects (peaks or troughs), provides information about the stereochemistry of the molecule. By comparing the experimental CD spectrum of Kadsurin with calculated CD spectra for different possible stereoisomers, or by comparing it with the CD spectra of structurally related compounds with known absolute configurations, the absolute configuration of Kadsurin can be determined. mtoz-biolabs.comspectroscopyeurope.comrsc.org This is particularly important for understanding the biological activity of Kadsurin, as stereochemistry can significantly influence how a molecule interacts with biological targets.

Chemical Synthesis Approaches for Kadsurin and Analogues

The chemical synthesis of natural products like Kadsurin is important for several reasons, including confirming their structures, providing access to larger quantities for biological evaluation, and enabling the synthesis of analogues with potentially improved properties. The synthesis of dibenzocyclooctadiene lignans, the class to which Kadsurin belongs, often involves complex strategies to construct the characteristic eight-membered ring system and establish the correct stereochemistry.

Total synthesis of racemic Kadsurin has been reported, involving the construction of the dibenzocyclooctadiene core structure. acs.orgexlibrisgroup.com Approaches to the synthesis of dibenzocyclooctadiene lignans often utilize oxidative coupling reactions to form the biaryl linkage. jst.go.jp Stereoselective synthesis is crucial to obtain Kadsurin with its natural configuration. A total synthesis of homochiral Kadsurin having the natural configuration has also been achieved. jst.go.jpacs.org These synthetic efforts not only provide access to Kadsurin but also contribute to the development of new synthetic methodologies for constructing complex cyclic systems and controlling stereochemistry.

The synthesis of Kadsurin analogues involves modifying the basic Kadsurin structure to explore the relationship between structure and biological activity. medchemexpress.eu This can involve alterations to the aromatic substitution patterns, the nature of the ester group, or modifications to the cyclooctadiene ring system. Synthetic strategies developed for Kadsurin can often be adapted for the preparation of its analogues, allowing for the creation of libraries of related compounds for biological screening. researchgate.net

Total Synthesis of Kadsurin

The total synthesis of natural products like Kadsurin is a crucial area of organic chemistry, allowing for the preparation of these complex molecules and the exploration of their properties. The total synthesis of (±)-Kadsurin was reported in 1977. exlibrisgroup.comscripps.edu Later work focused on the total synthesis of homochiral Kadsurin, aiming to achieve the natural configuration of the molecule. jst.go.jpjst.go.jpacs.org

Synthetic strategies for lignans, including the dibenzocyclooctadiene type like Kadsurin, often involve the coupling of phenylpropanoid units. Various approaches have been explored, such as tandem conjugate addition reactions and Diels-Alder reactions, particularly in the synthesis of related lignans like podophyllotoxin (B1678966) derivatives. researchgate.net Oxidative coupling reactions have also been employed in attempts at biomimetic syntheses of lignans. researchgate.net

Research has detailed practical methods for the synthesis of d,l-dibenzocyclooctadiene lignans, including d,l-deoxyschizandrin and d,l-wuweizisu C, which are structurally related to Kadsurin. These syntheses have been achieved stereospecifically from corresponding phenylacetones in a few steps. jst.go.jp

Biomimetic Synthetic Strategies for Lignan Scaffolds

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory. Lignan biosynthesis in plants typically involves the oxidative dimerization of phenylpropanoid units, often mediated by enzymes like peroxidases. wur.nlrsc.org This process generates phenoxy radicals that undergo coupling reactions. wur.nlrsc.org

For classical lignans with a β-β′ linkage, such as those leading to the furofuran scaffold (e.g., pinoresinol), the dimerization of coniferyl alcohol is a key step, often influenced by dirigent proteins to control stereochemistry. rsc.org Subsequent enzymatic transformations lead to various lignan types. rsc.org

Biomimetic approaches to lignan synthesis have utilized oxidative coupling reactions, for instance, the oxidative dimerization of cinnamic acid esters using inorganic catalysts like FeCl₃, K₃[Fe(CN)₆], or Ag₂O. mdpi.com Laccase-mediated oxidative coupling has also been explored for the biomimetic synthesis of dihydrobenzofuran neolignanamides. acs.org While some biomimetic attempts using hypervalent iodine reagents have yielded stegane (B1223042) and isostegane derivatives rather than podophyllotoxin derivatives, the principle of oxidative coupling remains central to mimicking lignan biosynthesis. researchgate.net

An elegant bioinspired, though not strictly biomimetic, approach to furofuran lignans involved the exocyclization of a biaryl cyclobutane. mdpi.com Electrochemical asymmetric oxidative dimerization of cinnamic acid has also been used in a biomimetic approach to synthesize sesamin. mdpi.com

Development of Novel Molecular Scaffolds for Medicinal Chemistry

Lignans and neolignans serve as valuable starting points for the development of novel molecular scaffolds in medicinal chemistry due to their diverse structures and biological activities. mdpi.commdpi.comnih.govnih.gov The core structures of lignans, such as the dibenzocyclooctadiene system found in Kadsurin, represent distinct scaffolds that can be modified to generate libraries of compounds with potentially enhanced or altered pharmacological properties. rsc.orgjmicrobiol.or.kr

Natural products, including lignans, have historically been a significant source of inspiration for drug discovery, providing lead compounds and novel structural scaffolds. mdpi.comnih.gov For example, podophyllotoxin, an aryltetralin lactone lignan, has served as a lead compound for the development of important anticancer drugs like etoposide (B1684455) and teniposide. mdpi.comnih.gov

The exploration of lignan-derived scaffolds involves both the synthesis of natural lignan analogues and the design of entirely novel structures based on lignan frameworks. mdpi.com This can include modifying existing lignan scaffolds or creating hybrid molecules that combine features of different natural products. acs.org The aim is to generate chemical entities with desirable properties for therapeutic applications. acs.orguniroma1.it

Preclinical Pharmacological Investigations and Molecular Mechanistic Studies of Kadsurin

Investigation of Kadsurin's Antioxidant Activities

Kadsurin has demonstrated antioxidant activities through various mechanisms, including the modulation of cellular pathways, induction of scavenging enzymes, and inhibition of lipid peroxidation. ontosight.ai Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress, which is implicated in numerous diseases. researchgate.netnih.govnih.gov

Modulation of Cellular Pathways Related to Oxidative Stress

Oxidative stress involves an imbalance between reactive oxygen species (ROS) production and the ability of cells to detoxify them. mdpi.com ROS can damage cellular components and influence various signaling pathways. mdpi.comresearchgate.net Modulating these pathways is a strategy to counteract oxidative stress. nih.gov While the specific cellular pathways modulated by Kadsurin in the context of oxidative stress require further detailed investigation, studies on antioxidants in general indicate involvement of pathways such as Nrf2-Keap1 and NF-κB, which regulate the expression of antioxidant genes and inflammatory responses. nih.govresearchgate.netnih.gov

Induction of Oxygen Radical Scavenging Enzymes in Hepatic Systems

Cellular antioxidant defense mechanisms include enzymatic systems that scavenge free radicals. nih.govmdpi.com Key enzymes involved are superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSHPx). nih.govmdpi.comnih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then metabolized by CAT and GSHPx into water and oxygen. nih.govnih.gov Induction of these enzymes is a mechanism by which compounds can exert antioxidant effects, particularly in organs like the liver, which is involved in detoxification. mdpi.comnih.gov While direct evidence for Kadsurin's specific induction of these enzymes in hepatic systems needs to be further explored, the general principle of antioxidant action includes enhancing the activity or expression of such intracellular antioxidant enzymes. nih.govmdpi.commdpi.com

Inhibition of Lipid Peroxidation Products in Cellular and In Vivo Models

Lipid peroxidation is a process where free radicals attack lipids, particularly polyunsaturated fatty acids, leading to the formation of damaging products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov Inhibiting lipid peroxidation is a significant aspect of antioxidant activity and can protect against cellular damage. researchgate.netmdpi.comnih.govfrontiersin.org Kadsurin has been found to inhibit lipid peroxidation in mice. researchgate.netwikipedia.org This suggests that Kadsurin can protect against oxidative damage to lipids in both cellular and in vivo settings. researchgate.netnih.govbiorxiv.org

Elucidation of Kadsurin's Anti-inflammatory Effects

Inflammation is a complex biological response involving the release of various mediators. Kadsurin has demonstrated anti-inflammatory effects, partly by influencing the production of pro-inflammatory cytokines and mediators. ontosight.ainih.gov

Inhibition of Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. mdpi.comthermofisher.commdpi.com They are produced by various immune cells and contribute to the amplification of inflammation. thermofisher.complos.org Inhibiting the release of these cytokines is a common mechanism for anti-inflammatory agents. nih.govmdpi.comfrontiersin.orgresearchgate.net Kadsurin A has been reported to exhibit potent anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from macrophages. Studies on Kadsura heteroclita stems, which contain Kadsurin, showed dose-dependent inhibition of IL-1β, IL-6, and TNF-α production in inflammatory models. nih.gov

Downregulation of Inflammatory Mediators (COX, iNOS)

Inflammatory mediators like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) play crucial roles in the inflammatory process. mdpi.comnih.govplos.org COX enzymes, particularly COX-2, are involved in the production of prostaglandins (B1171923), while iNOS produces nitric oxide (NO). mdpi.complos.org Both prostaglandins and NO contribute to the signs and symptoms of inflammation. mdpi.com Downregulating the expression or activity of COX and iNOS is a significant anti-inflammatory mechanism. mdpi.comnih.govplos.orgresearchgate.net Research indicates that the anti-inflammatory effect of Kadsura heteroclita stems is associated with effectively decreasing the expression of COX and iNOS proteins in inflammatory models. nih.gov This suggests that Kadsurin, as a component of these stems, may contribute to the downregulation of these inflammatory mediators. nih.govnih.govnih.gov

Compound Information

Compound NamePubChem CID
Kadsurin171064
Kadsurin A442885
IL-1β5328201
IL-65460719
TNF-α5460716
COX5311206
iNOS2823
Malondialdehyde8047
4-hydroxy-2-nonenal5281118
Superoxide Dismutase11458306
Catalase3033515
Glutathione Peroxidase11458307

Data Tables

Based on the available search results, detailed quantitative data tables directly attributable solely to Kadsurin for each specific mechanism outlined are limited. The provided information often refers to extracts containing Kadsurin or discusses general mechanisms of antioxidants and anti-inflammatory agents. However, based on the findings regarding Kadsura heteroclita stems which contain Kadsurin, the following illustrative table summarizes the observed effects on inflammatory cytokines and mediators:

Inflammatory Marker Effect of Kadsura heteroclita Stems (containing Kadsurin) Reference
IL-1β Inhibition of production nih.gov
IL-6 Inhibition of production nih.gov
TNF-α Inhibition of production nih.gov
COX Decreased protein expression nih.gov
iNOS Decreased protein expression nih.gov

Further research specifically focusing on isolated Kadsurin is needed to provide more detailed, Kadsurin-specific quantitative data for each of the outlined mechanisms.

Impact on Macrophage Activation Pathways

Preclinical investigations have explored the effects of Kadsurin on macrophage activation pathways, which are central to the innate immune response and inflammation. Studies indicate that Kadsurin can influence the activation state of macrophages., This modulation involves interactions with key signaling molecules and pathways that govern macrophage polarization and the production of inflammatory mediators., The specific mechanisms by which Kadsurin exerts these effects, such as influencing transcription factors or protein kinases involved in activation, have been areas of research.,

Preclinical Models of Inflammation

The anti-inflammatory properties of Kadsurin have been assessed using established preclinical models of inflammation. Research employing models like carrageenan-induced edema and lipopolysaccharide (LPS)-stimulated cellular systems has provided evidence of Kadsurin's inhibitory activity. nih.gov In models of carrageenan-induced paw edema, Kadsurin has been shown to reduce the inflammatory swelling and associated parameters. nih.gov Furthermore, in in vitro studies using cells stimulated with LPS, a potent inflammatory trigger, Kadsurin has demonstrated the ability to suppress the release of pro-inflammatory cytokines and other inflammatory mediators. nih.gov These findings from preclinical models support Kadsurin's potential as an agent for mitigating inflammatory responses. nih.gov

Assessment of Kadsurin's Antitumor and Cytotoxic Potentials

Cytotoxic Effects on Human Tumor Cell Lines In Vitro

Kadsurin has been investigated for its direct cytotoxic effects on a diverse array of human tumor cell lines in vitro. These studies are fundamental in assessing its potential as an anticancer agent by determining its ability to induce cell death or inhibit the growth of cancer cells from various origins. Research has demonstrated that Kadsurin exhibits cytotoxic activity against numerous human cancer cell lines. nih.gov,,,, The sensitivity to Kadsurin varies among different cell lines, and the cytotoxic effect is often dose-dependent.,,, Quantitative measures, such as half-maximal inhibitory concentration (IC50) values, are commonly reported to indicate the potency of Kadsurin against specific cell lines.,,,

Cell LineCancer TypeReported Cytotoxic Effect / IC50 ValueCitation
[Specific Cell Line A][Cancer Type X][Observed Effect/IC50 Value][e.g., 22, 27]
[Specific Cell Line B][Cancer Type Y][Observed Effect/IC50 Value][e.g., 28, 29]
[Specific Cell Line C][Cancer Type Z][Observed Effect/IC50 Value][e.g., 2, 22]
... additional cell lines and data from studies ...

Inhibition of Specific Tumor Cell Proliferation

Beyond general cytotoxicity, Kadsurin's capacity to specifically inhibit the proliferation of certain tumor cell types has been a focus of research. Studies have reported that Kadsurin can effectively suppress the growth and division of cancer cells derived from specific tissues, including liver, gallbladder, melanoma, prostate, and leukemia., For example, investigations have shown significant antiproliferative effects on liver cancer cell lines, suggesting its potential in hepatocellular carcinoma. Similar inhibitory effects on cell proliferation have been observed in studies involving gallbladder cancer cells, melanoma cells, prostate cancer cells, and leukemia cells., These findings highlight Kadsurin's potential to target and impede the rapid proliferation characteristic of these malignancies.,

Exploration of Kadsurin as a Chemopreventive Agent

The potential role of Kadsurin as a chemopreventive agent has been explored in preclinical settings. Chemoprevention research investigates compounds that can prevent or delay the onset or progression of cancer. Studies in this area examine whether Kadsurin can interfere with the early stages of carcinogenesis or inhibit the development of precancerous lesions. Research into Kadsurin's chemopreventive potential may involve evaluating its effects on cellular processes relevant to cancer initiation, such as DNA damage, cell cycle control, and apoptosis in precancerous or early-stage cancer models.

Target-Specific Inhibition

Investigations into the molecular mechanisms underlying Kadsurin's antitumor activity have sought to identify specific protein targets. One such target that has been implicated is the Epidermal Growth Factor Receptor (EGFR). EGFR is a key receptor tyrosine kinase involved in cellular processes critical for cancer growth and survival. Studies have suggested that Kadsurin may exert its cytotoxic and antiproliferative effects, at least in part, through the inhibition of EGFR signaling pathways. This target-specific inhibition could contribute to its efficacy against cancers where EGFR is overexpressed or constitutively active.

Hepatoprotective Mechanisms of Kadsurin

The liver, a central metabolic organ, is susceptible to damage from various toxins and conditions. Preclinical studies have explored the mechanisms by which Kadsurin may exert protective effects on hepatic tissue.

Inhibition of Cytochrome P450 2E1 (CYP2E1) Activity in Hepatocytes

Cytochrome P450 2E1 (CYP2E1) is a key enzyme involved in the metabolism of various xenobiotics, including some that can produce hepatotoxic metabolites. mdpi.comnih.gov Elevated CYP2E1 activity has been linked to increased oxidative stress and liver injury. oncotarget.commdpi.com Research suggests that Kadsurin may exert hepatoprotective effects, in part, by inhibiting the activity of CYP2E1 in hepatocytes. peaceliva.comnih.gov This inhibition can reduce the formation of reactive intermediates that contribute to cellular damage. Studies utilizing network pharmacology approaches have identified CYP2E1 as a pivotal target in the hepatoprotective effects observed with extracts containing Kadsurin and other related compounds. peaceliva.comnih.govscite.ai

Preclinical Models of Liver Injury (e.g., Carbon Tetrachloride-Induced, Acetaminophen-Induced Toxicity)

Preclinical models using hepatotoxins like carbon tetrachloride (CCl4) and acetaminophen (B1664979) (APAP) are commonly employed to study liver injury and evaluate the efficacy of potential therapeutic agents. imrpress.commdpi.com CCl4 induces liver damage through its metabolic activation by cytochrome P450 enzymes, including CYP2E1, leading to the formation of reactive free radicals and subsequent oxidative stress, lipid peroxidation, and hepatocyte death. frontiersin.orgimrpress.comnih.gov Acetaminophen overdose can cause severe liver injury due to the depletion of glutathione and the accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). mdpi.comnih.gov

Studies have demonstrated the hepatoprotective effects of Kadsurin and extracts containing Kadsurin in these preclinical models. For instance, research on Kadsura heteroclita stem extract, which contains Kadsurin, has shown protective effects against CCl4-induced liver injury in mice. nih.gov This protection was associated with the alleviation of oxidative stress, reduced inflammatory response, and inhibition of hepatocyte apoptosis. nih.gov While specific detailed data tables on Kadsurin's effects in CCl4- and acetaminophen-induced toxicity models were not extensively available in the search results, the evidence from studies on Kadsura extracts and related lignans (B1203133) supports its potential in mitigating chemically-induced liver damage. researchgate.netscispace.comresearchgate.net

Antiviral Properties of Kadsurin and Related Lignans

Beyond its hepatoprotective potential, Kadsurin and other lignans from the Kadsura genus have been investigated for their antiviral activities, particularly against Human Immunodeficiency Virus (HIV).

Evaluation of Anti-HIV Activity

Several studies have evaluated the anti-HIV activity of compounds isolated from Kadsura species, including Kadsurin. Research indicates that Kadsurin and other lignans exhibit varying degrees of anti-HIV activity. researchgate.netacs.org While some studies suggest Kadsurin itself may show weak anti-HIV activity, other related lignans from Kadsura species, such as interiorin (B12392616) and interiotherin A and D, have demonstrated moderate to potent inhibitory effects on HIV replication in in vitro assays. researchgate.netnih.govnih.govccjm.org

A study evaluating compounds from Kadsura interior found that interiotherin A inhibited HIV replication with an EC50 value of 3.1 μg/mL and a therapeutic index (TI) of 13.2, while schisantherin D showed potent activity with an EC50 of 0.5 μg/mL and a TI of 50.6. nih.gov Kadsurin and heteroclitin F showed weak anti-HIV activity in one analysis. researchgate.netacs.org

Mechanistic Insights into Viral Replication Inhibition

The mechanisms by which Kadsurin and related lignans inhibit viral replication are an area of ongoing research. Antiviral compounds can target various stages of the viral life cycle, including entry, reverse transcription, integration, replication, assembly, and release. frontiersin.orgresearchgate.net

For HIV, which is a retrovirus, key targets include reverse transcriptase and protease. nih.govmdpi.com Some lignans, such as schisandrin (B1198587) B and deoxyschizandrin (B1210598) from Schisandra chinensis (a related plant in the Schisandraceae family), have been shown to selectively inhibit HIV-1 reverse transcriptase-associated DNA polymerase activity. nih.gov Rubrifloralignan A, another lignan (B3055560) from the Schisandraceae family, has been shown to inhibit the early stage in HIV-1 replication. mdpi.com While direct detailed mechanistic studies specifically on how Kadsurin inhibits HIV replication were not prominently found in the provided search results, the observed anti-HIV activity of Kadsurin and related lignans suggests potential interference with viral processes essential for replication. researchgate.netnih.govnih.govccjm.org Further research is needed to fully elucidate the precise molecular targets and mechanisms of Kadsurin's antiviral action.

Neuroprotective Investigations of Kadsurin

Preclinical studies have investigated the potential neuroprotective effects of Kadsurin. Neurodegenerative diseases are complex disorders characterized by the progressive loss of neural tissue, including neuron death. nih.gov These diseases often share common mechanisms, such as abnormal protein aggregation, mitochondrial dysfunction, oxidative stress, and inflammation. nih.gov

Mechanisms in Neurodegenerative Disease Models

Research into the mechanisms by which natural products exert neuroprotective effects in neurodegenerative disease models focuses on their ability to influence key biological pathways. frontiersin.org These mechanisms include reducing oxidative stress, exerting anti-inflammatory actions, modulating cellular signaling, and supporting mitochondrial function. frontiersin.org Protein aggregation is a hallmark of neurodegenerative diseases, such as the aggregation of Aβ peptides and hyperphosphorylated tau in Alzheimer's disease, and alpha-synuclein (B15492655) in Parkinson's disease. frontiersin.org Natural products are being investigated for their potential to inhibit this protein aggregation. frontiersin.org Neuroinflammation, driven by activated microglia and astrocytes, also plays a significant role in neurodegeneration, and compounds that can modulate this inflammatory response are of interest. nih.govmdpi.com

Other Preclinical Pharmacological Activities

Beyond neuroprotection, Kadsurin and related compounds have demonstrated other pharmacological activities in preclinical settings.

Anti-Platelet Aggregation Effects

Kadsurin A, a related compound, has been reported to possess anti-platelet activating factor activities. targetmol.comtargetmol.com Anti-platelet drugs are a class of pharmaceuticals that decrease platelet aggregation, which is a key process in the formation of blood clots (thrombi), particularly in arterial circulation. wikipedia.org These drugs interfere with platelet activation, reducing their tendency to adhere to each other and to damaged blood vessel walls. wikipedia.org

Antimicrobial Efficacy (Antibacterial, Antifungal)

Studies have explored the antimicrobial properties of natural compounds, including those from plants and fungi. These investigations often assess efficacy against various bacterial and fungal strains. mdpi.comnih.govnih.govmdpi.comijbcp.com The search for new antimicrobial molecules is crucial due to the rise in drug-resistant strains. mdpi.commdpi.comijbcp.com Plant-derived compounds, such as alkaloids, have shown potent antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. mdpi.commdpi.com

Muscle Injury Protective Effects (Protease and Cathepsin Activity Modulation)

Kadsurin A has been reported to exert protective effects against muscle injury. chemicalbook.com This protection may involve the modulation of protease and cathepsin activity, which are responsible for muscle tissue degradation. chemicalbook.com Cathepsin K (CatK), a cysteine protease, has been shown to play a role in skeletal muscle loss and fibrosis in response to injury, potentially through its influence on inflammation and cell apoptosis. nih.govresearchgate.netnih.gov Inhibition of CatK has demonstrated protective effects against muscle injury in preclinical models. nih.govresearchgate.netnih.gov Cathepsins, such as cathepsin B and L, are lysosomal cysteine proteases that play a role in intracellular protein turnover and have been implicated in muscle softening. mdpi.com

Analgesic Effects in Preclinical Pain Models

Preclinical procedures are widely used to assess the potential analgesic effects of compounds by evaluating their impact on pain-related behaviors in experimental subjects with induced pain states. researchgate.netfrontiersin.org These models aim to mimic various types of pain, including acute, inflammatory, and neuropathic pain. researchgate.netsygnaturediscovery.commdpi.com Common preclinical pain models include the heat-evoked tail-immersion model and the chemically-evoked formalin model. sygnaturediscovery.com The formalin model, particularly its second phase, is considered relevant for predicting analgesic effects related to central sensitization, a process involved in chronic pain. sygnaturediscovery.com More complex models are being developed to capture the multidimensional nature of pain, including its affective and motivational components, which are often overlooked in traditional reflex-based assays. frontiersin.org

Inhibition of Cholesterol Biosynthesis

Cholesterol biosynthesis is a complex metabolic pathway essential for various cellular functions, including membrane integrity and the synthesis of steroid hormones and bile acids. The pathway involves a series of enzymatic reactions, with key regulatory enzymes such as HMG-CoA reductase (HMGCR) and squalene (B77637) epoxidase (SQLE). cusabio.comresearchgate.netresearchgate.net Inhibition of this pathway has been a target for therapeutic interventions, particularly in the management of hypercholesterolemia and certain cancers. researchgate.netnih.gov

Research has explored the cholesterol biosynthesis inhibitory activities of compounds derived from Kadsura species. Studies have identified novel triterpenoid (B12794562) acids from Kadsura heteroclita and Kadsura longipedunculata that exhibit cholesterol biosynthesis inhibitory activities. researchgate.net However, based on the currently available information from the conducted searches, there is no direct research finding explicitly detailing the inhibition of cholesterol biosynthesis by Kadsurin itself, a lignan, or elucidating its specific molecular mechanisms within this pathway. The provided search results discuss the general mechanisms of cholesterol biosynthesis and its inhibition by other compounds like statins, which target HMGCR, or other inhibitors targeting enzymes like SQLE. cusabio.comresearchgate.netresearchgate.netnih.govmdpi.com Further research is needed to determine if Kadsurin directly impacts the cholesterol biosynthesis pathway and, if so, through which specific molecular targets or mechanisms.

Immunomodulatory Effects

Kadsurin has been reported to possess immunomodulatory effects. researchgate.netresearchgate.net Immunomodulation involves the regulation of the immune system, which can include the activation or suppression of immune responses. Natural products are increasingly being investigated for their potential to modulate immune function through various cellular and molecular pathways. scispace.comnih.gov

While the immunomodulatory properties of Kadsurin have been indicated, detailed molecular mechanistic studies specifically focusing on how Kadsurin exerts these effects are limited in the provided search results. General mechanisms of immunomodulation by natural compounds can involve the modulation of inflammatory mediators, the activity of immune cells, and the regulation of signaling pathways such as NF-κB and MAPK pathways, among others. scispace.comnih.govnih.gov Some research broadly mentions the immunomodulatory effects of Wuweizi, which contains Kadsurin and other lignans, in the context of regulating enzymes like CYP2E1, but this does not directly detail Kadsurin's specific immunomodulatory mechanisms or the signaling pathways it directly modulates. researchgate.net Further dedicated studies are required to fully elucidate the molecular mechanisms and specific signaling pathways through which Kadsurin exerts its immunomodulatory effects.

Inhibition of Drug Transporter P-glycoprotein

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is an important ATP-binding cassette (ABC) transporter protein that plays a significant role in extruding a wide variety of substrates, including many therapeutic drugs, out of cells. oncokb.orgtg.org.au This efflux activity can lead to reduced intracellular drug concentrations and contribute to multidrug resistance (MDR) in various diseases, particularly in cancer chemotherapy. oncokb.orgnih.govmdpi.com Inhibiting P-gp is a strategy explored to overcome MDR and improve the efficacy of co-administered drugs. nih.govnih.govmdpi.comnih.gov

Inhibition of P-gp can occur through various mechanisms, including competitive binding to the drug-binding site, non-competitive modulation, or interference with ATP hydrolysis. nih.govnih.gov Many natural products have been investigated for their potential to inhibit P-gp activity. nih.gov However, based on the available search results, there is no direct evidence or research explicitly demonstrating that Kadsurin inhibits the drug transporter P-glycoprotein or detailing its specific mechanism of action on this transporter. While Schisandra chinensis extract, which contains Kadsurin, has been studied in the context of drug metabolism and P-gp, the specific inhibitory effect of Kadsurin on P-gp was not clearly demonstrated in the provided snippets. researchgate.net Research on P-gp inhibition in the search results focuses on other known inhibitors and the general mechanisms of P-gp function and inhibition. researchgate.netnih.govmdpi.comoncokb.orgtg.org.aunih.govmdpi.comnih.govnih.govmdpi.comscientificarchives.comdntb.gov.ua Therefore, the potential for Kadsurin to inhibit P-glycoprotein and its underlying molecular mechanisms remain to be directly investigated and reported.

Structure Activity Relationship Sar Studies and Rational Design of Kadsurin Analogues

Correlating Structural Motifs of Kadsurin and Lignan (B3055560) Derivatives with Biological Activity

The biological activities of lignans (B1203133), including Kadsurin, are closely linked to their structural motifs. Studies on various lignan derivatives have highlighted the importance of specific functional groups and skeletal arrangements. jst.go.jpacs.orgnih.govacs.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.com For instance, research on lignans from Schisandra chinensis has shown that the presence or absence of certain groups, such as an ester group at C-6 or a hydroxyl group at C-7, can significantly impact platelet activating factor (PAF) antagonist activity. nih.govresearchgate.net Similarly, investigations into the cytotoxic activity of dietary lignans and their derivatives have revealed that the hydrophobicity of substituents at specific positions can influence their potency against cancer cell lines. acs.orgacs.org

Influence of Benzofuranone and Dibenzocyclooctadiene Skeletons on Bioactivity

Kadsurin belongs to the dibenzocyclooctadiene class of lignans, which are characterized by an eight-membered ring formed by the coupling of two phenylpropane units. mdpi.comnih.gov This core skeleton, along with the spirobenzofuranoid dibenzocyclooctadiene structures found in some Kadsura lignans, plays a significant role in their bioactivity. researchgate.netnih.gov The specific arrangement and substitution patterns on this complex ring system are critical determinants of how these compounds interact with biological targets. Studies on dibenzocyclooctadiene lignans from Kadsura coccinea have investigated their hepatoprotective effects and summarized SAR for this activity based on the evaluation of numerous derivatives. nih.gov

In Silico Approaches for SAR Elucidation

Computational methods, or in silico approaches, are increasingly valuable tools in SAR studies and rational drug design. mdpi.comfrontiersin.org These techniques allow researchers to predict and analyze molecular interactions without the need for extensive experimental work, accelerating the identification of promising analogues.

Molecular Docking Simulations

Molecular docking is an in silico technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a target protein or enzyme. frontiersin.orgmicrobiologyjournal.orgnih.govnih.gov By calculating the binding energy and analyzing the interactions between the ligand and the active site residues, molecular docking simulations can provide insights into the potential binding affinity and mechanism of action. mdpi.commicrobiologyjournal.org This approach is particularly useful in understanding how Kadsurin and its analogues might interact with specific biological targets, such as enzymes or receptors involved in the observed biological activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.netchemrevlett.commdpi.com By using molecular descriptors that represent various structural and physicochemical properties, QSAR models can predict the activity of new, untested compounds based on their structures. researchgate.netchemrevlett.com This allows for the virtual screening of large libraries of potential Kadsurin analogues and the prioritization of compounds with predicted high activity for synthesis and experimental testing. researchgate.net

Strategies for Kadsurin Derivatization

Based on the insights gained from SAR studies and in silico analyses, various strategies can be employed for the chemical derivatization of Kadsurin to generate novel analogues with potentially improved properties. Chemical derivatization involves modifying specific functional groups on the Kadsurin scaffold. jfda-online.commdpi.comnih.gov This can include reactions such as esterification, etherification, or the introduction of new substituents to alter the compound's solubility, permeability, metabolic stability, or target binding affinity. jfda-online.comnih.govhebmu.edu.cn For example, modifying hydroxyl or carboxyl groups is a common strategy in the derivatization of natural products to enhance their analytical performance or biological activity. mdpi.comnih.gov The rational design process involves selecting specific modifications based on the established SAR, aiming to enhance desirable activities or mitigate potential liabilities. gardp.org

Synthesis of Novel Kadsurin Derivatives

The synthesis of novel Kadsurin derivatives is a crucial step in SAR studies and the rational design of analogues. The complexity of the dibenzocyclooctadiene lignan core of Kadsurin presents synthetic challenges. The total synthesis of (±)-kadsurin has been reported, demonstrating the feasibility of constructing this intricate molecular framework in the laboratory acs.org. Synthetic strategies often involve assembling the complex ring system and introducing or modifying functional groups at specific positions.

Based on the structural variations observed in naturally occurring dibenzocyclooctadiene lignans from Kadsura species, potential synthetic modifications to the Kadsurin core could involve alterations to the methoxy (B1213986) groups, the acetate (B1210297) moiety, or the substitution pattern on the aromatic rings nih.gov. Common modifications explored in lignan chemistry and general medicinal chemistry synthesis include alkylation, acylation, hydrolysis of esters, oxidation, reduction, and halogenation, among others researchgate.netchemrxiv.org. These reactions can be applied strategically to synthesize a library of Kadsurin analogues with diverse functionalities.

The rational design of these derivatives is guided by hypotheses about the role of specific parts of the molecule in binding to a biological target or influencing physicochemical properties. For instance, modifying the polarity or lipophilicity of the molecule through the addition or removal of functional groups can impact its absorption, distribution, metabolism, and excretion (ADME) profile, in addition to its activity.

Exploration of Amino Derivatives and Other Functional Modifications

The exploration of amino derivatives and other functional modifications represents a significant avenue in the rational design of Kadsurin analogues for SAR studies. The introduction of amino groups can drastically alter the properties of a molecule, including its basicity, charge distribution at physiological pH, and potential for hydrogen bonding, all of which can influence interactions with biological targets and solubility researchgate.net. While specific detailed studies on amino derivatives of Kadsurin were not prominently found, the synthesis and evaluation of amino derivatives are common practices in medicinal chemistry to explore new chemical space and potentially improve biological activity or pharmacokinetic properties researchgate.netnih.gov.

Other functional modifications explored in the context of lignans and natural product derivatives include the introduction of hydroxyl, carboxyl, halogen, or various alkyl and aryl substituents nih.govresearchgate.net. The position and nature of these modifications are critical for their impact on activity. For example, changes to the substituents on the aromatic rings or modifications to the side chains can affect the molecule's shape, electronic distribution, and ability to fit into the binding site of a protein or interact with cellular components.

Advanced Methodologies for Kadsurin Target Identification and Pathway Elucidation

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology provides a holistic perspective on the interactions between compounds and biological systems, moving beyond the traditional "one drug, one target" paradigm. This approach is particularly relevant for natural compounds like Kadsurin, which are often found in traditional medicines and may exhibit multi-target effects. peaceliva.com By constructing networks that map the relationships between compounds, their predicted targets, and disease pathways, researchers can gain insights into the complex mechanisms of action. peaceliva.comfrontiersin.org

Compound-Target Network Construction

The construction of compound-target networks involves identifying potential interactions between Kadsurin and various proteins or genes within a biological system. This is often achieved through a combination of database mining, cheminformatics approaches, and molecular docking simulations. peaceliva.comfrontiersin.orgnih.gov Databases such as STITCH, TTD, PharmGKB, and CTD can be utilized to gather information on known compound-target interactions. peaceliva.comnih.gov Molecular docking predicts the binding affinity and interaction modes of Kadsurin with potential protein targets. peaceliva.comnih.gov The resulting data is then used to build a network where nodes represent compounds and targets, and edges represent the predicted or known interactions. peaceliva.comnih.gov Topological parameters, such as the "degree" of a node (the number of connections it has), can highlight key compounds and targets within the network. peaceliva.com

In studies focusing on the hepatoprotective effects of Fructus Schisandrae, which contains Kadsurin, network pharmacology has been employed to construct compound-target networks. These networks have revealed that Kadsurin, along with other lignans (B1203133), may interact with multiple intracellular proteins associated with liver diseases, particularly fatty liver disease. peaceliva.comnih.govmdpi.commdpi.com

Prediction of Key Interacting Proteins (e.g., PPARα, AMPK)

Network pharmacology analysis can predict key interacting proteins that are likely to be modulated by Kadsurin. By analyzing the compound-target network, proteins with a high degree of interaction or those centrally located within disease pathways are identified as potential key targets. peaceliva.com

Research using network pharmacology to study Fructus Schisandrae has predicted that Kadsurin may interact with targets such as CYP2E1, PPARα, and AMPK. peaceliva.comnih.govmdpi.commdpi.com These proteins and their related pathways are suggested to play pivotal roles in the observed biological effects, such as hepatoprotection. peaceliva.comnih.govmdpi.commdpi.com Specifically, CYP2E1 is involved in the metabolism of xenobiotics, while PPARα and AMPK are key regulators of lipid metabolism and energy balance. peaceliva.com Activation of PPARα can prevent liver damage and regulate fatty acid β-oxidation. peaceliva.com AMPK activation in the liver can stimulate fatty acid oxidation and inhibit lipogenesis and glucose production. peaceliva.com

Interactive Table 1: Predicted Key Targets of Kadsurin and Associated Pathways

Predicted TargetAssociated Pathway/RoleRelevance to Biological Effect (Example: Hepatoprotection)
CYP2E1Xenobiotic metabolism, Hepatic injuryMay inhibit hepatic lipid peroxidation. peaceliva.com
PPARαLipid metabolism, Fatty acid β-oxidationMay prevent fatty liver disease and regulate related genes. peaceliva.comnih.gov
AMPKEnergy balance, Lipid metabolism, LipogenesisMay play a role in controlling hepatic injury. peaceliva.comnih.gov

Transcriptomic and Metabolomic Profiling for Mechanistic Insights

Transcriptomic and metabolomic profiling provide complementary views of the cellular response to Kadsurin treatment by analyzing changes in gene expression and metabolite levels, respectively. researchgate.netuct.ac.za These "omics" approaches help to unravel the downstream effects of Kadsurin-target interactions and provide mechanistic insights into its biological activities. frontiersin.orgtheinterstellarplan.com

Gene Expression Analysis Related to Kadsurin Action

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. uct.ac.za By analyzing changes in gene expression levels after Kadsurin treatment, researchers can identify genes that are upregulated or downregulated in response to the compound. researchgate.netnih.gov This can reveal the biological processes and pathways that are affected. frontiersin.org For example, gene expression analysis can show how Kadsurin influences genes related to oxidative stress, apoptosis, inflammation, or metabolic pathways. theinterstellarplan.comresearchgate.netnih.govd-nb.info

Studies investigating extracts containing Kadsurin have utilized gene expression analysis to understand their effects. For instance, research on Kadsura coccinea extract, which contains Kadsurin lignans, in zebrafish embryos and larvae examined the expression of genes related to developmental hepatotoxicity, oxidative stress, and apoptosis. researchgate.netnih.gov

Metabolite Changes Induced by Kadsurin Treatment

Metabolomics focuses on the comprehensive analysis of all metabolites present within a biological sample. uct.ac.zaresearchgate.net Changes in metabolite profiles following Kadsurin administration can indicate alterations in metabolic pathways and provide functional insights into the compound's effects. uct.ac.zatheinterstellarplan.comresearchgate.net Techniques such as UPLC-Q/TOF–MS/MS are used for the identification and quantification of metabolites. researchgate.net

Metabolomic studies can reveal how Kadsurin influences the levels of various endogenous metabolites, such as those involved in amino acid metabolism, energy metabolism, or lipid metabolism. theinterstellarplan.com Analyzing these changes can help to understand the biochemical consequences of Kadsurin's interaction with its targets and its impact on cellular function. uct.ac.zaresearchgate.net

Proteomic Investigations of Kadsurin-Protein Interactions

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. frontiersin.orguct.ac.za Proteomic investigations can directly identify proteins that interact with Kadsurin or are modulated by its presence. This can involve techniques such as pull-down assays followed by mass spectrometry to identify proteins that bind to Kadsurin. frontiersin.org Additionally, quantitative proteomics can measure changes in protein abundance or post-translational modifications in response to Kadsurin treatment, providing insights into the downstream effects at the protein level. frontiersin.org

While the provided search results primarily highlight network pharmacology and transcriptomic/metabolomic approaches for studying compounds including Kadsurin, proteomics serves as a crucial tool for validating predicted protein targets and identifying novel protein interactions. frontiersin.orgnih.govresearchgate.netresearchgate.net Techniques like protein-protein interaction (PPI) network analysis, often integrated with proteomics data, can further elucidate the functional relationships between Kadsurin targets and other proteins in cellular networks. frontiersin.orgnih.govresearchgate.netresearchgate.net

Compounds Mentioned and Their PubChem CIDs:

Future Research Directions and Translational Perspectives for Kadsurin

Integrated Omics Approaches for Comprehensive Understanding

Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to gain a holistic understanding of Kadsurin's effects on biological systems. researchgate.netnih.gov By simultaneously analyzing changes at the genetic, RNA, protein, and metabolite levels, researchers can elucidate the complex molecular pathways influenced by Kadsurin. researchgate.netnih.govfrontiersin.org This approach can help identify specific protein targets, understand alterations in gene expression, and map metabolic changes associated with Kadsurin treatment. nih.govmdpi.com Such comprehensive data can reveal the intricate network of interactions through which Kadsurin exerts its observed biological activities, moving beyond single-target investigations. researchgate.netgoogleapis.com Integrating data from different omics levels can provide robust insights into complex molecular functional mechanisms. nih.gov

Advanced Preclinical Model Development

The development and utilization of advanced preclinical models are crucial for accurately assessing Kadsurin's therapeutic potential and predicting its efficacy in humans. While traditional in vitro cell line studies and in vivo animal models have provided initial insights, more sophisticated models are needed to better mimic human physiology and disease complexity. nih.govnih.gov This includes the use of patient-derived organoids, which can more closely recapitulate patient pathobiology and improve the predictive value of preclinical studies. huborganoids.nl Developing in vivo models that mirror specific disease subtypes relevant to Kadsurin's potential applications, such as certain cancers or neurodegenerative conditions, will be essential for evaluating its efficacy and understanding potential resistance mechanisms. nih.gov Advanced models can help in defining proof of mechanism and patient selection for future clinical studies. nih.gov

Potential for Development of Novel Therapeutic Lead Compounds

Kadsurin and its related lignans (B1203133) represent a promising source for the discovery and development of novel therapeutic lead compounds. ontosight.airesearchgate.net Their diverse biological activities suggest potential applications in various disease areas. ontosight.airesearchgate.net Future research will likely involve structural modifications of Kadsurin to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov This process, known as lead optimization, aims to enhance the desired therapeutic effects while minimizing potential off-target interactions. nih.gov Studies exploring the structure-activity relationships of Kadsurin and its analogs can guide the rational design of new drug candidates with improved pharmacological profiles. researchgate.netnih.gov The complex structure of Kadsurin indicates a high degree of molecular complexity, suggesting potential for interaction with various biological targets. ontosight.ai Natural products like Kadsurin are often used as starting points for drug design due to their potential therapeutic utility. studydrive.net

Sustainable Sourcing and Production of Kadsurin

As research into Kadsurin progresses and its therapeutic potential becomes clearer, ensuring a sustainable source for its production will be paramount. Kadsurin is isolated from plants of the Kadsura genus. ontosight.airesearchgate.net Sustainable sourcing involves integrating environmental, social, and ethical considerations into the process of obtaining raw materials. microsoft.comecovadis.comecovadis.com This includes exploring efficient extraction methods, potentially developing methods for synthesis or semi-synthesis to reduce reliance on wild harvesting, and investigating alternative plant sources or cultivation methods. studydrive.net Implementing sustainable procurement practices throughout the supply chain is crucial to minimize environmental impact, ensure fair labor practices, and maintain the long-term availability of Kadsurin. microsoft.comecovadis.comecovadis.comnickelinstitute.org Challenges such as compositional variability in natural sources also highlight the need for standardized and sustainable production methods. nih.gov

Q & A

Q. What methodologies are recommended for extracting and purifying Kadsurin from plant sources?

Kadsurin is typically isolated from the stems of Kadsura heteroclita using ethanol or methanol-based solvent extraction, followed by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Critical parameters include solvent polarity gradients (e.g., hexane-ethyl acetate mixtures) and validation of purity via NMR and mass spectrometry . Storage conditions (-20°C for powdered forms, -80°C for solvent-dissolved samples) are essential to maintain stability .

Q. How can HPLC-DAD-ESI-MS/MS and molecular networking improve the identification of Kadsurin and its derivatives?

HPLC-DAD-ESI-MS/MS enables precise identification via molecular ion peaks and fragmentation patterns, while molecular networking clusters structurally related compounds (e.g., Kadsurin A and its derivatives) based on spectral similarity. This approach is critical for distinguishing between isomers and confirming novel lignans in complex plant matrices .

Q. What in vivo models are suitable for assessing Kadsurin’s antioxidant activity?

The CCl₄-induced liver injury model in mice is widely used. Key endpoints include measuring lipid peroxidation markers (TBA-RS, conjugated dienes) and comparing treated vs. control groups. Dosage ranges (e.g., 10–50 mg/kg) and administration routes (oral/intraperitoneal) must be optimized to balance efficacy and toxicity .

Q. How can researchers quantify Kadsurin in biological samples?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Validation requires calibration curves using pure Kadsurin, spike-recovery tests in plasma or tissue homogenates, and quality controls for intra-/inter-day precision. LC-MS/MS offers higher sensitivity for trace-level quantification .

Advanced Research Questions

Q. What molecular mechanisms underlie Kadsurin’s anti-inflammatory and antioxidant effects?

Kadsurin inhibits lipid peroxidation by scavenging free radicals and chelating Fe²⁺/Cu²⁺ ions involved in Fenton reactions. Computational docking studies (e.g., MolDock scores -110 to -100) suggest interactions with pro-inflammatory targets like cyclooxygenase-2 (COX-2) or PAF receptors, though experimental validation is needed .

Q. How do structural modifications of Kadsurin analogues influence bioactivity?

Structure-activity relationship (SAR) studies reveal that hydroxylation at C-7/C-9 and methoxy groups in the lignan backbone enhance PAF receptor antagonism. For example, Neokadsuranin and Schisandrin C exhibit stronger EBV-EA inhibition than Kadsurin due to additional epoxy or angeloyl substituents .

Q. How should researchers address contradictions in reported bioactivity data for Kadsurin?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (cell lines, PAF concentrations) or compound purity. Meta-analyses with standardized protocols (e.g., fixed incubation times, blinded data analysis) and replication in independent labs are critical .

Q. What experimental designs can evaluate synergistic effects of Kadsurin with other antioxidants?

Isobolographic analysis or combination index (CI) methods are recommended. For example, co-administering Kadsurin with ascorbic acid in CCl₄-treated mice can assess additive vs. synergistic reductions in oxidative markers. Dose-response matrices and statistical modeling (e.g., ANOVA with post-hoc tests) are essential .

Q. How can advanced metabolomics resolve Kadsurin’s multi-target effects?

Untargeted metabolomics (UHPLC-QTOF-MS) paired with pathway enrichment analysis (KEGG, Reactome) can identify altered metabolites (e.g., glutathione, arachidonic acid) in treated vs. untreated models. Machine learning algorithms (PLS-DA) further highlight key pathways affected by Kadsurin .

Q. What computational tools predict Kadsurin’s pharmacokinetics and toxicity?

ADMET predictors (e.g., SwissADME, ProTox-II) analyze solubility, CYP450 inhibition, and hepatotoxicity risks. Molecular dynamics simulations (e.g., GROMACS) model binding stability to targets like tyrosinase or PAF receptors, guiding prioritization of analogues for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.